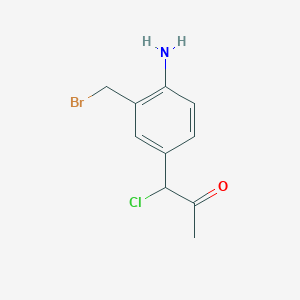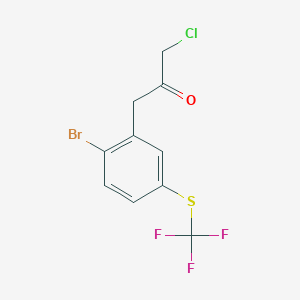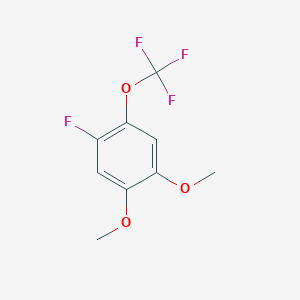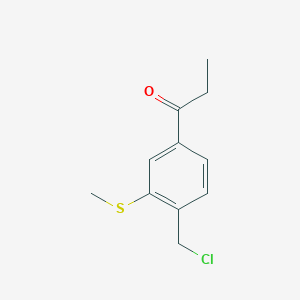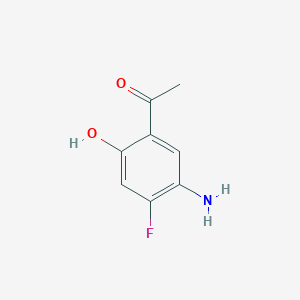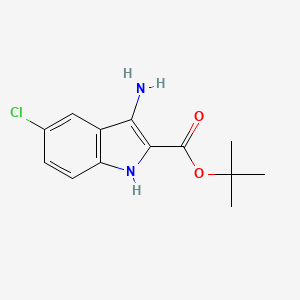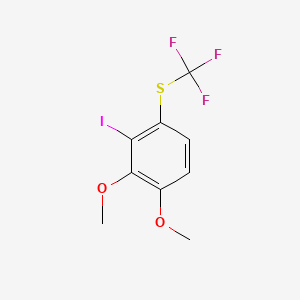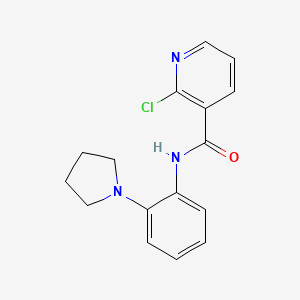
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 2-pyrrolidin-1-yl-phenylamine.
Coupling Reaction: The key step involves the coupling of 2-chloronicotinic acid with 2-pyrrolidin-1-yl-phenylamine under specific reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-benzamide: Similar structure with a benzamide group instead of nicotinamide.
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-pyridine: Similar structure with a pyridine ring.
Uniqueness
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H16ClN3O |
|---|---|
分子量 |
301.77 g/mol |
IUPAC名 |
2-chloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-15-12(6-5-9-18-15)16(21)19-13-7-1-2-8-14(13)20-10-3-4-11-20/h1-2,5-9H,3-4,10-11H2,(H,19,21) |
InChIキー |
BTFWPUWBFUUBOH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


